An In-Depth Technical Guide to 9-(4-Methoxyphenyl)carbazole for Advanced Research
An In-Depth Technical Guide to 9-(4-Methoxyphenyl)carbazole for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 9-(4-Methoxyphenyl)carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. Synthesizing data from spectroscopic, crystallographic, and performance-based studies, this document is intended to serve as a core resource for professionals engaged in the development of novel organic electronics and therapeutics.
Core Identification and Molecular Architecture
IUPAC Name: 9-(4-Methoxyphenyl)carbazole[1]
Synonyms: 9-(4-methoxyphenyl)-9H-carbazole, 4-(9H-Carbazol-9-yl)anisole, N-(p-Methoxyphenyl)carbazole
CAS Registry Number: 19264-74-5[1]
Molecular and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅NO | [2] |
| Molecular Weight | 273.33 g/mol | [2] |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | Pbca | [2][3] |
The molecular architecture of 9-(4-Methoxyphenyl)carbazole is characterized by a planar carbazole moiety to which a methoxyphenyl group is attached at the 9-position (the nitrogen atom). X-ray diffraction studies have elucidated the precise three-dimensional structure, revealing a significant dihedral angle of 56.78 (8)° between the mean plane of the carbazole unit and the pendant methoxyphenyl ring[2][3]. This twisted conformation is a critical determinant of the material's electronic properties, as it influences the extent of π-conjugation between the two aromatic systems. This structural feature is pivotal in preventing strong intermolecular π-π stacking, which can be beneficial in maintaining an amorphous state in thin-film applications, a desirable characteristic for organic electronic devices.
Synthesis and Purification
The synthesis of 9-(4-Methoxyphenyl)carbazole is most commonly achieved via an Ullmann condensation reaction. This well-established method provides a reliable route to N-aryl carbazoles.
Causality in Experimental Design
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The choice of a copper(I) iodide (CuI) catalyst and a 1,10-phenanthroline ligand is crucial for facilitating the coupling between the carbazole nitrogen and the aryl halide. 1,10-phenanthroline acts as a chelating ligand, stabilizing the copper catalyst and increasing its reactivity. Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the carbazole's N-H group, generating the nucleophilic carbazolide anion required for the reaction. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point, allowing the reaction to be conducted at the elevated temperatures necessary for efficient coupling, and its ability to dissolve the reactants and the inorganic base.
Experimental Protocol: Ullmann Condensation
This protocol is a self-validating system, with reaction progress monitored by Thin-Layer Chromatography (TLC) to ensure completion before proceeding to purification.
Materials:
-
9H-Carbazole
-
4-Iodoanisole
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Silica gel (100-200 mesh)
-
Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirrer
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9H-carbazole (1.143 g, 6.8 mmol) and 4-iodoanisole (1.78 g, 7.6 mmol)[2].
-
Solvent Addition: Add 35 mL of anhydrous DMF to the flask and stir the mixture under a nitrogen atmosphere until all solids are dissolved[2].
-
Addition of Reagents: To the homogeneous solution, add potassium carbonate (5.25 g, 38 mmol), copper(I) iodide (0.144 g, 0.76 mmol), and 1,10-phenanthroline (0.137 g, 0.76 mmol)[2].
-
Reaction: Heat the mixture to reflux and maintain for 12 hours under a continuous nitrogen atmosphere. Monitor the reaction progress by TLC[2].
-
Workup: After completion, cool the reaction mixture to room temperature and quench by pouring it into ice-water. The crude product will precipitate.
-
Extraction: Dissolve the solid product in ethyl acetate and wash the organic layer with a brine solution to remove any remaining DMF and inorganic salts[2].
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (100-200 mesh) to yield the pure 9-(4-Methoxyphenyl)carbazole[2].
Caption: Ullmann condensation workflow for 9-(4-Methoxyphenyl)carbazole.
Spectroscopic and Structural Characterization
A thorough characterization is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the carbazole and methoxyphenyl rings. The protons on the carbazole moiety typically appear in the range of 7.2-8.2 ppm. The protons on the methoxyphenyl ring will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. A sharp singlet for the methoxy (-OCH₃) group protons is expected around 3.8-4.0 ppm.
-
¹³C NMR: The spectrum will show signals for all 19 carbon atoms. The methoxy carbon will have a characteristic peak around 55 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon attached to the oxygen will be the most downfield in the methoxyphenyl ring, while the carbons attached to the nitrogen in the carbazole moiety will also be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 9-(4-Methoxyphenyl)carbazole, key absorption bands are expected for:
-
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
-
C-H stretching (aliphatic, -OCH₃): Expected in the 2850-2960 cm⁻¹ region.
-
C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Around 1300-1350 cm⁻¹.
-
C-O stretching (aryl ether): A strong, characteristic band in the 1230-1270 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, 9-(4-Methoxyphenyl)carbazole is expected to show a prominent molecular ion peak (M⁺) at m/z = 273, corresponding to its molecular weight. Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a fragment at m/z = 258, or the loss of the entire methoxy group (-OCH₃) resulting in a peak at m/z = 242.
Applications in Research and Development
The unique electronic and structural properties of 9-(4-Methoxyphenyl)carbazole make it a valuable compound in several high-technology fields.
Organic Electronics
Carbazole derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and wide bandgap[2][4]. These characteristics are essential for the hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
-
Role in OLEDs: In an OLED device, the HTL facilitates the efficient injection and transport of holes from the anode to the emissive layer. The high triplet energy of carbazole-based materials also helps to confine excitons within the emissive layer, leading to higher device efficiency. While specific device performance data for 9-(4-Methoxyphenyl)carbazole is limited in the literature, related carbazole derivatives have been shown to significantly enhance the current, power, and external quantum efficiencies of OLEDs[5][6].
-
Role in Perovskite Solar Cells: In PSCs, the HTL is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode. The methoxy group on the phenyl ring acts as an electron-donating group, which can favorably adjust the HOMO (Highest Occupied Molecular Orbital) energy level of the molecule for better alignment with the valence band of the perovskite, thereby improving charge extraction efficiency[7]. Carbazole-based HTMs have demonstrated the ability to produce PSCs with power conversion efficiencies (PCEs) exceeding 20%[7].
Caption: Role of 9-(4-Methoxyphenyl)carbazole as an HTL in an OLED.
Medicinal Chemistry
The carbazole scaffold is a recognized pharmacophore found in various biologically active natural products and synthetic compounds. Carbazole alkaloids have been shown to possess anticancer properties, often attributed to their ability to intercalate with DNA and inhibit key enzymes like topoisomerase[5]. While specific studies on the biological activity of 9-(4-Methoxyphenyl)carbazole are not widely reported, its structural similarity to other bioactive carbazoles suggests it could be a valuable lead compound for the development of new therapeutic agents[2][3]. Further screening for anticancer, antimicrobial, or other pharmacological activities is a promising area for future research.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[8][9].
-
Hazards: May cause skin and eye irritation. Avoid breathing dust. The long-term toxicological properties have not been fully investigated. Carbazole itself is suspected of causing cancer[10].
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[9]. Keep the container tightly sealed.
Conclusion
9-(4-Methoxyphenyl)carbazole is a versatile and valuable compound with a well-defined structure and a straightforward synthetic route. Its proven utility as a building block for hole-transporting materials in organic electronics is well-supported by the performance of analogous compounds. The inherent biological potential of the carbazole nucleus also marks it as a compound of interest for future drug discovery efforts. This guide provides the foundational knowledge required for researchers to confidently incorporate 9-(4-Methoxyphenyl)carbazole into their advanced research and development programs.
References
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Ganesan, P., Jasmine, N. J., Darious, R. S., Soundararajan, K., & Rajalingam, R. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. IUCrData, 8(8), x230674. Available at: [Link]
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Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. ResearchGate. Available at: [Link]
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Al-Yasari, A., et al. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials, 33(17), 6746–6757. Available at: [Link]
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Nguyen, Q. P. B., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. Available at: [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Available at: [Link]
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PubChem. (n.d.). 9-(4-Methoxyphenyl)carbazole. National Center for Biotechnology Information. Available at: [Link]
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Jeon, S. O., et al. (2020). Improved Electroluminescence Performance of Perovskite Light-Emitting Diodes by a New Hole Transporting Polymer Based on the Benzocarbazole Moiety. ACS Applied Materials & Interfaces, 12(48), 54031–54040. Available at: [Link]
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
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Song, F., et al. (2021). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie, 354(10), e2100277. Available at: [Link]
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Waldau, D., et al. (2008). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. Applied Microbiology and Biotechnology, 81(3), 483-493. Available at: [Link]
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